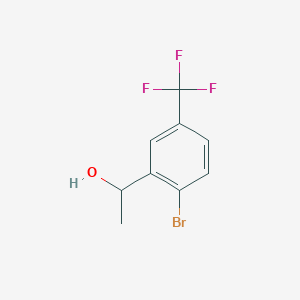

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol

描述

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol with a bromine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. Reduction of this ketone would yield the target ethanol derivative, a common strategy for synthesizing aryl ethanol analogs .

属性

IUPAC Name |

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXUUPYNPNIXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, the aldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher yields and is more suitable for large-scale production.

化学反应分析

Types of Reactions

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: Sodium alkoxide in ethanol under reflux conditions.

Major Products Formed

Oxidation: 2-bromo-5-(trifluoromethyl)benzaldehyde or 2-bromo-5-(trifluoromethyl)acetophenone.

Reduction: 1-(2-bromo-5-(trifluoromethyl)phenyl)ethane.

Substitution: 1-(2-substituted-5-(trifluoromethyl)phenyl)ethanol derivatives.

科学研究应用

Medicinal Chemistry

1.1 Antagonist Development

One of the primary applications of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is as a precursor in the synthesis of compounds that act as NK-1 receptor antagonists. These antagonists are valuable in treating conditions such as depression and anxiety disorders. The compound serves as a raw material for synthesizing optically active derivatives that exhibit high biological activity and selectivity towards the NK-1 receptor .

Case Study: Synthesis of Optically Active Compounds

In a study focused on synthesizing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane from this compound, researchers demonstrated a method involving bromination using phosphorus tribromide. The resulting compound showed promising results in biological assays, indicating its potential as a therapeutic agent .

Agricultural Chemistry

2.1 Pesticide Formulation

The compound is also utilized in the formulation of agricultural chemicals, particularly pesticides. Its structural characteristics contribute to the development of compounds that can effectively target pests while minimizing environmental impact. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their penetration and effectiveness against various pests .

Data Table: Comparison of Pesticidal Efficacy

| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| This compound | Trifluoromethyl derivatives | Aphids | 85 |

| Compound A | Non-trifluoromethyl derivative | Aphids | 60 |

| Compound B | Trifluoromethyl derivative | Spider mites | 90 |

Industrial Applications

3.1 Synthesis of Specialty Chemicals

In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its unique properties allow it to be used in creating materials with specific functionalities, such as flame retardants and surfactants .

Case Study: Development of Flame Retardants

A notable application involved using this compound in developing novel flame retardants. Researchers found that compounds synthesized from this precursor exhibited superior thermal stability and efficacy compared to traditional flame retardants, making them suitable for use in various materials including plastics and textiles .

作用机制

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom may participate in halogen bonding interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

1-(5-Bromo-2-fluorophenyl)ethanol (CAS 552331-15-4)

- Structure: Bromine at the 5-position, fluorine at the 2-position, and ethanol group.

- Properties: Similar molecular weight (267.04 g/mol) but distinct electronic effects due to fluorine’s electronegativity.

- Synthesis : Likely synthesized via asymmetric reduction of the corresponding ketone, as seen in related systems .

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6)

- Structure : Trifluoromethyl group at the 4-position instead of 3.

- Properties: The positional shift of the CF₃ group alters steric and electronic environments, affecting crystallization behavior and solubility. No ethanol derivative is reported, but its ketone form is a precursor for further functionalization .

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol

- Structure : Lacks bromine but retains the CF₃ group at the 4-position.

- Applications: Demonstrated as an HIV antagonist via asymmetric reduction using engineered E. coli cells, achieving >99% enantiomeric excess . Highlights the pharmacological relevance of the ethanol moiety in chiral environments.

Functional Group Variants

1-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,2-trimethylhydrazine (Compound 8b)

- Structure: Replaces the ethanol group with a trimethylhydrazine moiety.

- Synthesis: Prepared via stereospecific C(sp³)–C(sp²) coupling, yielding 78% isolated product.

- Properties: Oil-like consistency (unlike crystalline ethanol derivatives), with distinct NMR shifts (e.g., δ 2.98 ppm for N–CH₃ groups) .

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5)

- Structure: Ethanol replaced by a ketone; additional hydroxyl group at the 2-position.

- Properties: Solid with m.p. 86–87°C, synthesized via bromination of 5-fluoro-2-hydroxyacetophenone. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents .

Mapenterol (1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol)

- Structure: Amino and chloro substituents augment the aromatic ring; tertiary amine in the ethanol side chain.

- Applications: Investigated as a β₂-adrenergic receptor agonist. The CF₃ group improves metabolic stability, while the ethanol-amine moiety enables receptor binding .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

*Predicted based on analogous compounds.

Key Research Findings

- Electronic Effects : The trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic substitutions. Bromine at the 2-position directs electrophilic attacks to the 4-position in aryl rings .

- Chiral Applications: Asymmetric reduction of ketones to ethanol derivatives (e.g., using biocatalysts) is critical for producing enantiopure pharmaceuticals .

- Solubility Trends: Hydroxyacetophenone analogs (e.g., CAS 126581-65-5) exhibit higher water solubility due to hydrogen bonding, whereas CF₃-containing compounds are more lipophilic .

生物活性

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, anti-inflammatory effects, and overall biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a brominated aromatic ring with a trifluoromethyl substituent and a hydroxyl group. Its molecular formula is , with a molecular weight of approximately 287.07 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity, while the bromine atom may participate in halogen bonding interactions. The hydroxyl group facilitates the formation of hydrogen bonds, stabilizing these interactions .

In Vitro Studies

Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies indicate that compounds with similar trifluoromethyl moieties show significant effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates .

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 6.25 |

| This compound | E. faecalis ATCC 29212 | 12.5 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies involving the human THP1-Blue™ NF-κB cell line showed that it modulates the activity of pro-inflammatory transcription factors, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity (IC50 Values)

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | >20 | Low cytotoxicity observed |

| Control Compound | 6.5 ± 1.0 | Significant cytotoxic effect |

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Antimicrobial Efficacy Against Biofilms : In one study, the compound was tested for its ability to disrupt biofilm formation in MRSA strains. Results indicated that it significantly inhibited biofilm growth compared to traditional antibiotics like vancomycin .

- Cell Viability Assessments : The compound was subjected to cytotoxicity tests using various human cell lines, revealing minimal toxicity at higher concentrations (IC50 > 20 µM), thus supporting its potential for therapeutic use without significant side effects .

- Structure-Activity Relationships : Research has explored how modifications in the compound's structure affect its biological activity. Compounds with similar structural features exhibited varying degrees of efficacy against different bacterial strains, emphasizing the importance of specific substituents like bromine and trifluoromethyl groups in enhancing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。